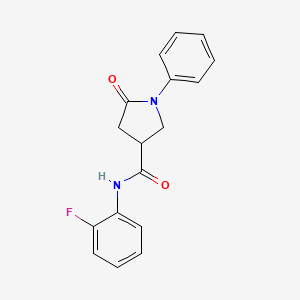

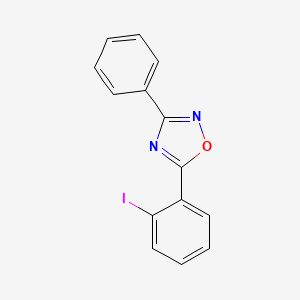

![molecular formula C17H24FN3O2 B5500485 2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds featuring fluorophenyl and piperazine or piperidine groups are widely studied in the field of medicinal chemistry due to their pharmacological potential. These structures are commonly found in molecules exhibiting various biological activities, including acting as receptor agonists or antagonists. The presence of fluorine atoms often enhances the binding affinity of these compounds to biological targets due to fluorine's unique electronic properties.

Synthesis Analysis

Synthesis approaches for compounds containing fluorophenyl and piperazine/piperidine moieties typically involve multi-step organic reactions. A common strategy involves nucleophilic substitution reactions, palladium-catalyzed coupling, or electrophilic fluorination to introduce the fluorophenyl group. The piperazine or piperidine rings are often introduced through reactions with corresponding halides or via ring-closing methodologies (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of fluorophenyl-piperazine/piperidine compounds is often characterized using X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These studies reveal the geometry, conformation, and electronic structure of the molecule, crucial for understanding its chemical reactivity and biological activity (Yang et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of the fluorophenyl and piperazine/piperidine groups. These moieties can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The fluorine atom can affect the electron distribution within the molecule, thereby influencing its reactivity (Patel et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of fluorophenyl-piperazine/piperidine compounds are determined by their molecular structure. The presence of fluorine typically increases the compound's lipophilicity, which can be crucial for crossing biological membranes (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

These compounds often exhibit interesting chemical properties, including high binding affinity to specific receptors in the brain, which is a characteristic exploited in the design of drugs targeting the central nervous system. The fluorophenyl group's electronegativity and the flexibility of the piperazine/piperidine rings contribute to the compounds' ability to interact with various biological targets (Westaway et al., 2009).

Scientific Research Applications

Binding Affinity and Selectivity at D2-like Receptors

A study highlighted the importance of arylcycloalkylamines, such as phenyl piperidines and piperazines, which include arylalkyl substituents contributing to the potency and selectivity of binding affinity at D2-like receptors. The research synthesized agents to explore the contributions of pharmacophoric groups, demonstrating that the composite structure of these molecules is responsible for their selectivity and potency at these receptors (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Use

Piperazine, a nitrogen-containing heterocycle, is significant in drug design, found in a wide range of drugs with therapeutic uses across various conditions. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, highlighting the flexibility and importance of piperazine-based molecules in drug discovery (Rathi et al., 2016).

Synthesis and Chemical Transformations

The compound is also relevant in chemical synthesis and transformations. For instance, studies on nucleophilic aromatic substitution reactions or the synthesis of key intermediates for manufacturing certain pharmaceuticals highlight the chemical versatility and utility of structures related to "2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol" in preparing complex molecules (Pietra & Vitali, 1972; Qiu et al., 2009).

Biological Activities and Applications

The compound's structural motifs are part of broader research into piperazine derivatives' biological activities, including potential antifungal, antimycobacterial, and anticancer applications. These studies underscore the promise of piperazine and related structures in developing new therapeutics (Xu & Li, 2011; Girase et al., 2020).

properties

IUPAC Name |

1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O2/c18-15-5-1-2-6-16(15)20-10-8-19(9-11-20)14-4-3-7-21(12-14)17(23)13-22/h1-2,5-6,14,22H,3-4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCTVZOVPWVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CO)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

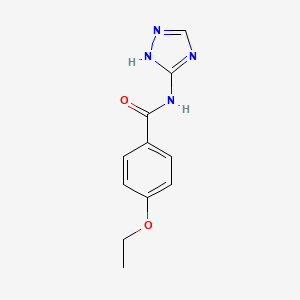

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

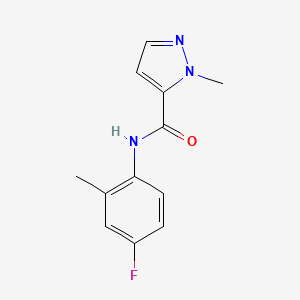

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

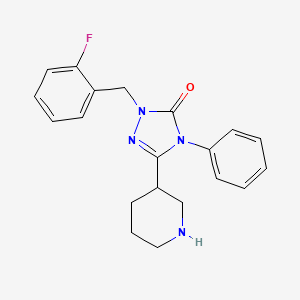

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)